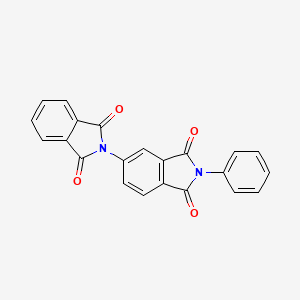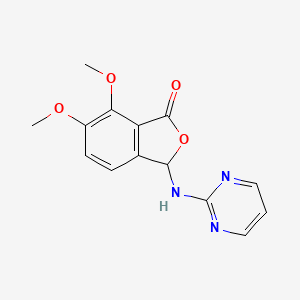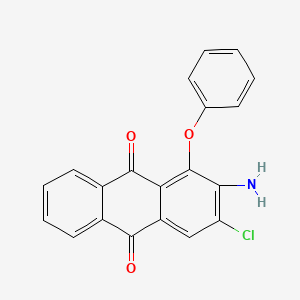
2'-phenyl-1'H-2,5'-biisoindole-1,1',3,3'(2'H)-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-1'H-2,5'-biisoindole-1,1',3,3'(2'H)-tetrone, also known as β-lapachone, is a naturally occurring compound found in the bark of the lapacho tree. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections.
Mécanisme D'action
The mechanism of action of β-lapachone involves the generation of reactive oxygen species (ROS) and the activation of the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme. β-lapachone is reduced by NQO1 to form a highly reactive hydroquinone metabolite, which generates ROS and induces apoptosis in cancer cells. In addition, β-lapachone also inhibits the activity of topoisomerase I, an enzyme involved in DNA replication and transcription, leading to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
β-lapachone has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and reduction of oxidative stress. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB, a transcription factor involved in the regulation of inflammatory responses. Additionally, β-lapachone has been shown to have antimicrobial effects by inhibiting the growth of various bacteria, fungi, and viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of β-lapachone is its broad-spectrum activity against various diseases, including cancer, inflammation, and microbial infections. It also has low toxicity and can be administered orally or intravenously. However, one of the limitations of β-lapachone is its poor solubility in water, which can affect its bioavailability and efficacy. Additionally, the mechanism of action of β-lapachone involves the generation of ROS, which can also lead to oxidative damage and toxicity.
Orientations Futures
There are several future directions for the research and development of β-lapachone. One of the areas of focus is the development of more efficient synthesis methods to improve the yield and purity of β-lapachone. Another area of focus is the improvement of its solubility and bioavailability to enhance its therapeutic efficacy. Additionally, further studies are needed to investigate the potential of β-lapachone in combination with other drugs or therapies for the treatment of various diseases. Finally, more research is needed to elucidate the molecular mechanisms underlying the anticancer, anti-inflammatory, and antimicrobial properties of β-lapachone.
Méthodes De Synthèse
β-lapachone can be synthesized using various methods, including chemical synthesis and extraction from natural sources. One of the most common chemical synthesis methods involves the reaction of 1,2-naphthoquinone with benzaldehyde in the presence of a catalyst. Extraction from natural sources involves the isolation of β-lapachone from the bark of the lapacho tree using solvents and chromatography techniques.
Applications De Recherche Scientifique
β-lapachone has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer properties by inducing apoptosis and inhibiting the growth of cancer cells in vitro and in vivo. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. Additionally, β-lapachone has antimicrobial properties by inhibiting the growth of various bacteria, fungi, and viruses.
Propriétés
IUPAC Name |
5-(1,3-dioxoisoindol-2-yl)-2-phenylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N2O4/c25-19-15-8-4-5-9-16(15)20(26)24(19)14-10-11-17-18(12-14)22(28)23(21(17)27)13-6-2-1-3-7-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJONJNTFYVWPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-({1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)-4-piperidinecarboxylate](/img/structure/B5007167.png)
![N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B5007170.png)

![1-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5007185.png)
![N-benzyl-1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5007187.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-chloro-6-methylphenyl)propanamide](/img/structure/B5007212.png)
![5-{2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5007220.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[1-(3-isoxazolyl)ethyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5007237.png)
![5-[(2-chloro-4-fluorophenoxy)methyl]-N-(1-phenylcyclopropyl)-3-isoxazolecarboxamide](/img/structure/B5007250.png)
![methyl 7-cyclopropyl-1-methyl-3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5007262.png)
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]methanamine](/img/structure/B5007265.png)
![4-[4-(2-isoxazolidinylcarbonyl)phenoxy]-1-(2-phenylethyl)piperidine](/img/structure/B5007272.png)
